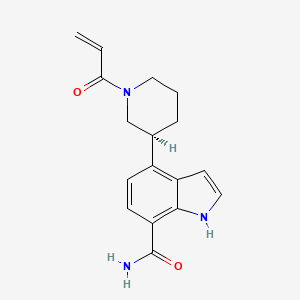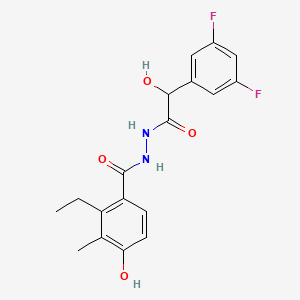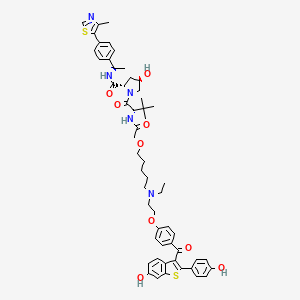
ERD-308
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ERD-308 ist ein hochpotenter Proteolyse-Targeting-Chimäre (PROTAC)-Degrader des Östrogenrezeptors. Es wurde speziell für die Behandlung von Östrogenrezeptor-positivem Brustkrebs entwickelt. This compound erreicht eine Degradation des Östrogenrezeptors von mehr als 95% bei Konzentrationen von nur 5 Nanomol in sowohl MCF-7 als auch T47D Östrogenrezeptor-positiven Zelllinien .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ERD-308 beinhaltet die Konjugation eines Liganden für den Östrogenrezeptor mit einem Liganden für die von-Hippel-Lindau E3-Ubiquitin-Ligase über einen Linker. Die Linkerzusammensetzung wurde optimiert, indem eine einzelne Oxyethereinheit eingeführt wurde . Der Syntheseweg umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Amidbindungen und der Verwendung von Schutzgruppen, um selektive Reaktionen zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, einschließlich der Verwendung von automatisierten Synthesizern zur Bildung komplexer Moleküle. Der Prozess würde strenge Qualitätskontrollmaßnahmen erfordern, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ERD-308 unterliegt in erster Linie einer Proteolyse-Targeting-Chimäre-vermittelten Degradation des Östrogenrezeptors. Dies beinhaltet die Bildung eines ternären Komplexes zwischen dem Östrogenrezeptor, this compound und der von-Hippel-Lindau E3-Ubiquitin-Ligase, was zur Ubiquitinierung und anschließenden proteasomalen Degradation des Östrogenrezeptors führt .
Häufige Reagenzien und Bedingungen
Die Reaktionen, die an der Synthese von this compound beteiligt sind, erfordern typischerweise Reagenzien wie Kupplungsmittel für die Amidbindungsbildung, Schutzgruppen für selektive Reaktionen und Lösungsmittel wie Dimethylsulfoxid zur Solubilisierung .
Hauptprodukte
Das Hauptprodukt der Reaktion ist der abgebaute Östrogenrezeptor, der für den proteasomalen Abbau bestimmt ist. Dies führt zu einer Reduktion der Östrogenrezeptorkonzentration in Östrogenrezeptor-positiven Brustkrebszellen .
Wissenschaftliche Forschungsanwendungen
ERD-308 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound dient als Modellverbindung für die Untersuchung des Designs und der Synthese von Proteolyse-Targeting-Chimären.
Biologie: Es wird verwendet, um die Mechanismen des Proteinabbaus und die Rolle des Östrogenrezeptors in zellulären Prozessen zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es einen ternären Komplex mit dem Östrogenrezeptor und der von-Hippel-Lindau E3-Ubiquitin-Ligase bildet. Dieser Komplex erleichtert die Ubiquitinierung des Östrogenrezeptors und markiert ihn für den Abbau durch das Proteasom. Der Abbau des Östrogenrezeptors führt zur Hemmung von Östrogenrezeptor-Signalwegen, die für die Proliferation von Östrogenrezeptor-positivem Brustkrebszellen entscheidend sind .
Wirkmechanismus
ERD-308 exerts its effects by forming a ternary complex with the estrogen receptor and the von Hippel-Lindau E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor signaling pathways, which are crucial for the proliferation of estrogen receptor-positive breast cancer cells .
Vergleich Mit ähnlichen Verbindungen
ERD-308 ist in seiner hohen Potenz und Wirksamkeit bei der Degradation des Östrogenrezeptors im Vergleich zu anderen selektiven Östrogenrezeptor-Degradern einzigartig. Zu ähnlichen Verbindungen gehören:
This compound zeichnet sich durch seine Fähigkeit aus, eine vollständigere Degradation des Östrogenrezeptors bei geringeren Konzentrationen zu erreichen, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung und klinische Anwendung macht .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXUPNKLZNSUMC-YUQWMIPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H65N5O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does ERD-308 interact with its target, the estrogen receptor, and what are the downstream effects of this interaction?
A1: this compound functions as a proteolysis targeting chimera (PROTAC) []. It binds to the estrogen receptor (ER) and facilitates its ubiquitination by an E3 ligase, ultimately leading to the degradation of ER by the proteasome. This degradation effectively reduces the levels of ER, which in turn inhibits estrogen signaling pathways that drive the growth of estrogen receptor-positive (ER+) breast cancer cells.
Q2: What is the SAR (Structure-Activity Relationship) of this compound and how do structural modifications impact its activity, potency, and selectivity?
A2: While the provided abstract does not detail the specific structure of this compound or its SAR, it highlights that the compound is a result of “extensive structure-activity relationship (SAR) studies” []. This suggests that modifications to the structure of this compound were explored to optimize its potency and efficacy in degrading ER. Further investigation into the full research publication or related literature would be necessary to understand the precise structural elements contributing to this compound's activity and selectivity profile.
Q3: How does the in vitro efficacy of this compound compare to existing treatments for ER+ breast cancer, specifically fulvestrant?
A3: The research indicates that this compound exhibits greater efficacy in degrading ER compared to fulvestrant, the only approved selective estrogen receptor degrader (SERD) at the time of this study []. In both MCF-7 and T47D ER+ breast cancer cell lines, this compound demonstrated superior ER degradation, achieving greater than 95% degradation at a concentration of 5 nM. This enhanced degradation translated to more effective inhibition of cell proliferation in MCF-7 cells compared to fulvestrant. These findings suggest that this compound holds promise as a potential therapeutic agent for ER+ breast cancer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

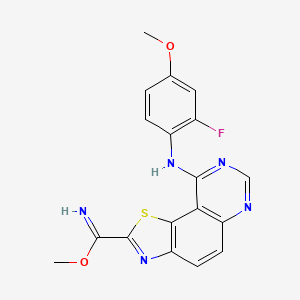

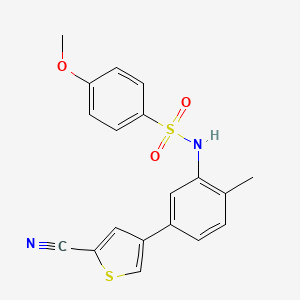
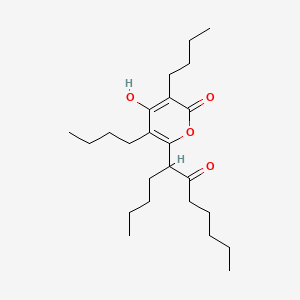
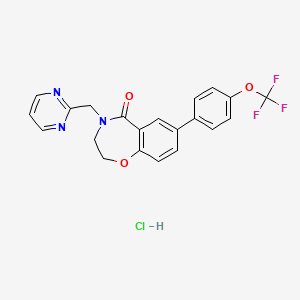
![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)

